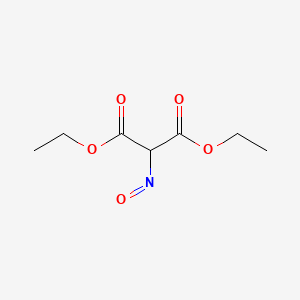
Diethyl 2-nitrosomalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-nitrosomalonate is an organic compound with the molecular formula C₇H₁₁NO₆ It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a nitroso group is attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-nitrosomalonate can be synthesized through the reaction of diethyl malonate with sodium nitrite in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Materials: Diethyl malonate and sodium nitrite.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Diethyl malonate is dissolved in a suitable solvent, such as ethanol, and sodium nitrite is added to the solution. The acid catalyst is then introduced, and the reaction mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient reaction conditions. The process typically includes:
Raw Materials: Bulk quantities of diethyl malonate and sodium nitrite.
Catalysts and Solvents: Use of industrial-grade acids and solvents to optimize the reaction yield.
Reaction Control: Monitoring and controlling the reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-nitrosomalonate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney nickel catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Diethyl 2-aminomalonate.
Substitution: Products depend on the nucleophile used, such as diethyl 2-thiomalonate when using thiols.
Oxidation: Oxidized derivatives of diethyl malonate.
Applications De Recherche Scientifique
Diethyl 2-nitrosomalonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl 2-nitrosomalonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitroso group is a key functional group that can be transformed into various other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Diethyl 2-aminomalonate: A reduction product of diethyl 2-nitrosomalonate.
Diethyl 2-thiomalonate: A substitution product when reacting with thiols.
Uniqueness
This compound is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its parent compound, diethyl malonate. This unique functional group allows for a broader range of chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C7H11NO5 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
diethyl 2-nitrosopropanedioate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
KDPSEKPURPTVAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
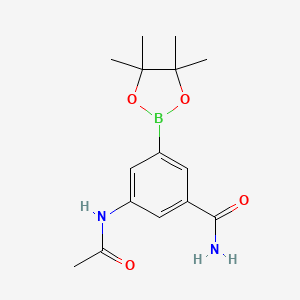
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
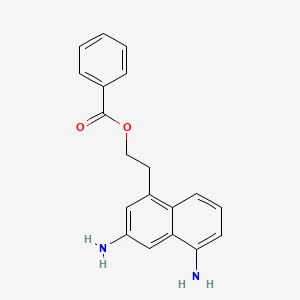
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)
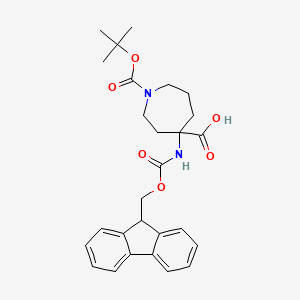
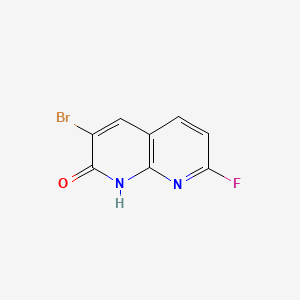
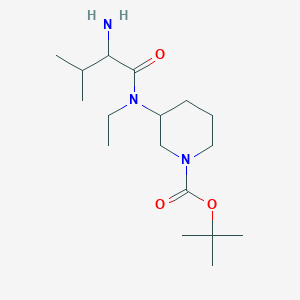
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
